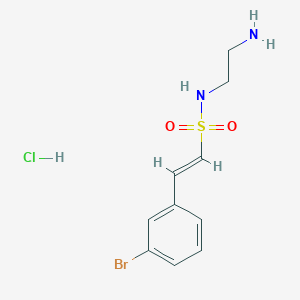

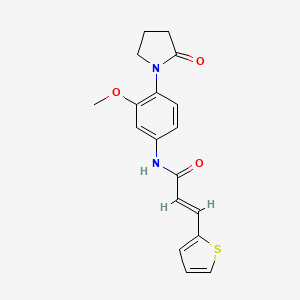

![molecular formula C11H16ClNO2 B2989859 3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride CAS No. 2567489-12-5](/img/structure/B2989859.png)

3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

- The primary target of 3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride is not explicitly mentioned in the available information. However, we know that it is a fungistatic compound widely used as a food preservative .

- It is conjugated to glycine in the liver and excreted as hippuric acid . Additionally, as the sodium salt form (sodium benzoate), it is used to treat urea cycle disorders by binding to amino acids. This leads to the excretion of these amino acids and a decrease in ammonia levels .

Target of Action

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride typically involves the condensation of benzoic acids with amines under specific conditions. One method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is known for being green, rapid, and highly efficient.

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent cocrystallization of hydrochloride salts, where strong hydrogen bond donors interact with chloride ions. This approach is particularly effective in producing cocrystals of amine hydrochlorides with neutral organic acid guests.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride is used in the formation of cocrystals of amine hydrochlorides with organic acids. This is particularly useful in the pharmaceutical industry, where different solid forms of the same compound can have different chemical and physical properties.

Biology

In biology, this compound can be used as a corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium. This application falls under the field of material science and corrosion engineering.

Medicine

In medicine, this compound is used in the development of local anesthetics. Local anesthetics act on nerve endings or

Eigenschaften

IUPAC Name |

3-[(3R)-3-aminobutyl]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14;/h2-4,7-8H,5-6,12H2,1H3,(H,13,14);1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCQXCUBRXKLMC-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CC(=CC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

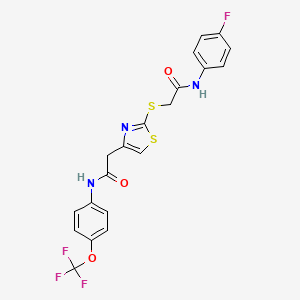

![4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2989781.png)

![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/new.no-structure.jpg)

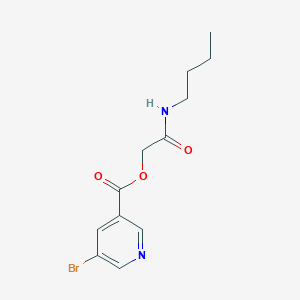

![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)

![methyl 3-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2989792.png)

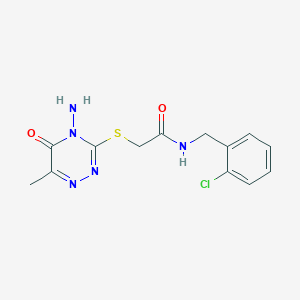

![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)

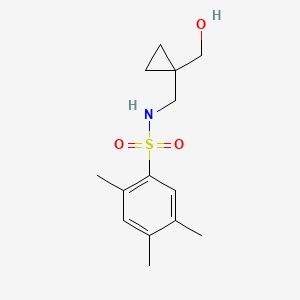

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)

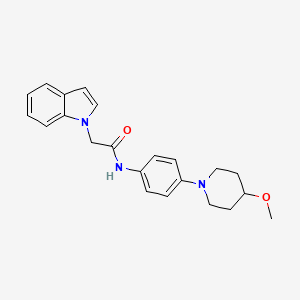

![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)